An In-Depth Technical Guide to N-(cyclopropylmethyl)-4-fluoro-3-methylaniline
An In-Depth Technical Guide to N-(cyclopropylmethyl)-4-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(cyclopropylmethyl)-4-fluoro-3-methylaniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the fluorinated phenyl ring and the cyclopropylmethyl group, are prevalent in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical identifiers, a plausible synthetic route, its physicochemical properties, detailed safety and handling protocols, and its potential applications, particularly as a key intermediate in the synthesis of novel therapeutics.
Chemical Identity and Identifiers
A precise understanding of a compound's identity is fundamental for all research and development activities. The following table summarizes the key identifiers for N-(cyclopropylmethyl)-4-fluoro-3-methylaniline.
| Identifier | Value | Source |
| CAS Number | 1341914-66-6 | [1][2] |
| IUPAC Name | N-(cyclopropylmethyl)-4-fluoro-3-methylaniline | Inferred from structure |
| Molecular Formula | C₁₁H₁₄FN | [1][2] |
| Molecular Weight | 179.23 g/mol | [2] |
| Canonical SMILES | CC1=C(C=C(F)C=C1)NCC2CC2 | [1] |
| InChI Key | Inferred: A unique InChIKey would be generated upon submission to a chemical database. |
Synthesis of N-(cyclopropylmethyl)-4-fluoro-3-methylaniline
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 4-fluoro-3-methylaniline.
Caption: Proposed two-step synthesis of N-(cyclopropylmethyl)-4-fluoro-3-methylaniline.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-3-methylaniline
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Cyclopropanecarboxaldehyde
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Methanol (anhydrous)
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Sodium borohydride (NaBH₄)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Glacial acetic acid (catalytic amount)
Procedure:
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Schiff Base Formation: To a solution of 4-fluoro-3-methylaniline (1.0 eq) in anhydrous methanol, add a catalytic amount of glacial acetic acid. To this stirred solution, add cyclopropanecarboxaldehyde (1.1 eq) dropwise at room temperature. The reaction mixture is then stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC). The formation of the corresponding Schiff base intermediate is expected.
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Reduction: Upon completion of the Schiff base formation, the reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is then added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
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Work-up and Isolation: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
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Purification: The crude N-(cyclopropylmethyl)-4-fluoro-3-methylaniline can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Physicochemical Properties
| Property | Value (for related compounds) | Related Compound | Source |
| Melting Point | 34-38 °C | 4-Fluoro-3-methylaniline | |
| Boiling Point | 207.6 °C at 760 mmHg | 4-Fluoro-3-methylaniline | [3] |
| Boiling Point | 79 °C at 11 mmHg | 4-Fluoro-N-methylaniline | [4][5] |
| Density | 1.115 g/cm³ | 4-Fluoro-3-methylaniline | [3] |
| Solubility | Soluble in Methanol | 4-Fluoro-3-methylaniline | [3] |
Note: The provided values are for structurally similar compounds and should be used as estimations only. Experimental determination is required for precise values for N-(cyclopropylmethyl)-4-fluoro-3-methylaniline.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-(cyclopropylmethyl)-4-fluoro-3-methylaniline is not available. The following information is based on the hazard profiles of structurally similar anilines and should be treated with caution.
GHS Hazard Classification (Predicted)
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Acute Toxicity, Oral (Category 4)
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Acute Toxicity, Dermal (Category 4)
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Acute Toxicity, Inhalation (Category 4)
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Skin Corrosion/Irritation (Category 2)
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Serious Eye Damage/Eye Irritation (Category 2A)
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Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
Precautionary Measures
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First-Aid Measures
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Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Applications in Drug Discovery and Development
N-(cyclopropylmethyl)-4-fluoro-3-methylaniline is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Intermediate for Quinolone Antibiotics
The structural features of this compound, specifically the N-cyclopropyl and 4-fluoroaniline moieties, are characteristic of many potent quinolone and fluoroquinolone antibiotics.[6][7][8] These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[7][8] The N-1 cyclopropyl substituent is often crucial for high antibacterial activity.[9] Therefore, N-(cyclopropylmethyl)-4-fluoro-3-methylaniline serves as a key precursor for the synthesis of novel quinolone derivatives with potentially enhanced efficacy or modified pharmacological profiles.
Caption: Role as an intermediate in fluoroquinolone synthesis.
Conclusion
N-(cyclopropylmethyl)-4-fluoro-3-methylaniline is a chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents, particularly within the class of fluoroquinolone antibiotics. While detailed experimental data on its physicochemical properties are yet to be publicly documented, its synthesis can be reliably achieved through standard organic chemistry techniques. As with any chemical substance, proper safety precautions based on the known hazards of similar compounds are essential for its handling and use in a research and development setting.
References
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PubChem. (n.d.). 4-Cyclopropyl-3-methylaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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LookChem. (n.d.). 4-Fluoro-3-methylaniline. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 4-fluoro-3-methoxy-N-methylaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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ChemSrc. (n.d.). 4-fluoro-N,N-dimethyl-2-{[1-(methylamino)cyclopropyl]methyl}aniline. Retrieved February 14, 2026, from [Link]
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ChemSrc. (n.d.). N-(cyclopropylmethyl)-4-fluoro-3-methylaniline. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Atarashi, S., Imamura, M., Kimura, Y., Yoshida, A., & Hayakawa, I. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444–3448. [Link]
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Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(5), 856. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics: mechanism of action, class overview, and resistance. MedChemComm, 5(5), 584-596. [Link]
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Malik, D. R., et al. (2007). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 51(8), 2869–2877. [Link]
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